molecular formula C10H20S B009728 3,7-Dimethyloct-6-ene-1-thiol CAS No. 102790-02-3

3,7-Dimethyloct-6-ene-1-thiol

Cat. No. B009728
M. Wt: 172.33 g/mol
InChI Key: XDLLOALYSPYJEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Dimethyloct-6-ene-1-thiol (DMOT) is a sulfur-containing organic compound that is widely used in scientific research. It is a volatile and highly reactive molecule that has a strong odor, similar to that of garlic or onion. DMOT is known for its unique chemical properties, which make it useful in a variety of applications, including organic synthesis, analytical chemistry, and biochemistry.

Mechanism Of Action

The mechanism of action of 3,7-Dimethyloct-6-ene-1-thiol is not well understood, but it is believed to involve the formation of a covalent bond between the sulfur atom of 3,7-Dimethyloct-6-ene-1-thiol and a thiol group on a target molecule. This covalent bond formation can lead to changes in the structure and function of the target molecule, which can have downstream effects on biological processes.

Biochemical And Physiological Effects

3,7-Dimethyloct-6-ene-1-thiol has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro, 3,7-Dimethyloct-6-ene-1-thiol has been shown to inhibit the activity of enzymes that are involved in the biosynthesis of sulfur-containing amino acids, such as cysteine and methionine. In vivo, 3,7-Dimethyloct-6-ene-1-thiol has been shown to have anti-inflammatory and antioxidant effects, as well as effects on the metabolism of reactive sulfur species.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3,7-Dimethyloct-6-ene-1-thiol is its high reactivity and specificity for thiol groups, which makes it a useful tool for studying the role of sulfur-containing compounds in biological systems. However, 3,7-Dimethyloct-6-ene-1-thiol is also highly volatile and has a strong odor, which can make it difficult to handle and use in certain lab settings. In addition, the reactivity of 3,7-Dimethyloct-6-ene-1-thiol can also lead to non-specific binding to other molecules, which can complicate data interpretation.

Future Directions

There are many potential future directions for research on 3,7-Dimethyloct-6-ene-1-thiol and its applications in scientific research. One area of interest is the development of new synthetic methods for 3,7-Dimethyloct-6-ene-1-thiol that are more efficient and scalable. Another area of interest is the use of 3,7-Dimethyloct-6-ene-1-thiol as a tool for studying the role of sulfur-containing compounds in disease processes, such as cancer and neurodegenerative diseases. Finally, there is also potential for the development of new derivatives of 3,7-Dimethyloct-6-ene-1-thiol that have improved specificity and reactivity for specific thiol-containing targets.

Synthesis Methods

3,7-Dimethyloct-6-ene-1-thiol can be synthesized using a variety of methods, including the reaction of 3,7-dimethyloct-6-en-1-ol with hydrogen sulfide gas, or the reaction of 3,7-dimethyloct-6-en-1-ol with thionyl chloride followed by reaction with sodium hydrosulfide. The yield of 3,7-Dimethyloct-6-ene-1-thiol can vary depending on the reaction conditions, but typically ranges from 50-80%.

Scientific Research Applications

3,7-Dimethyloct-6-ene-1-thiol has a wide range of applications in scientific research, including organic synthesis, analytical chemistry, and biochemistry. In organic synthesis, 3,7-Dimethyloct-6-ene-1-thiol can be used as a sulfur-containing reagent for the preparation of thioethers, thioesters, and other sulfur-containing compounds. In analytical chemistry, 3,7-Dimethyloct-6-ene-1-thiol can be used as a derivatizing agent for the analysis of thiols and other sulfur-containing compounds by gas chromatography-mass spectrometry (GC-MS). In biochemistry, 3,7-Dimethyloct-6-ene-1-thiol has been used as a tool to study the role of sulfur-containing compounds in biological systems, including the biosynthesis of sulfur-containing amino acids and the metabolism of reactive sulfur species.

properties

CAS RN

102790-02-3

Product Name

3,7-Dimethyloct-6-ene-1-thiol

Molecular Formula

C10H20S

Molecular Weight

172.33 g/mol

IUPAC Name

3,7-dimethyloct-6-ene-1-thiol

InChI

InChI=1S/C10H20S/c1-9(2)5-4-6-10(3)7-8-11/h5,10-11H,4,6-8H2,1-3H3

InChI Key

XDLLOALYSPYJEX-UHFFFAOYSA-N

SMILES

CC(CCC=C(C)C)CCS

Canonical SMILES

CC(CCC=C(C)C)CCS

synonyms

6-Octene-1-thiol, 3,7-dimethyl-

Origin of Product

United States

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